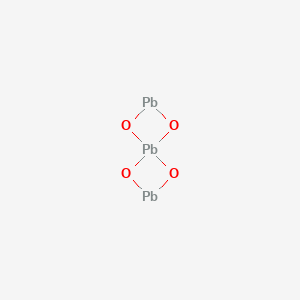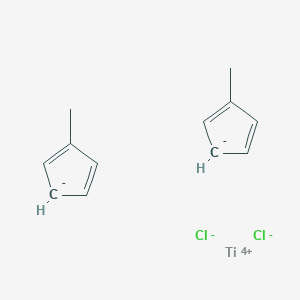
3-Methylpent-3-en-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpent-3-en-1-yne, also known as MPA, is a compound that has gained significant attention in the scientific community due to its unique properties. It is a terminal alkyne that is commonly used as a building block in organic synthesis. MPA has a wide range of applications, including its use in the synthesis of natural products, pharmaceuticals, and materials science. In
作用机制
The mechanism of action of 3-Methylpent-3-en-1-yne is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. It has also been found to inhibit the activity of isoprenylcysteine carboxyl methyltransferase, which is involved in protein prenylation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal species. It has also been found to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus. This compound has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This inhibition leads to a decrease in the production of fatty acids and a subsequent decrease in the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using 3-Methylpent-3-en-1-yne in lab experiments include its high yield, low cost, and ease of synthesis. This compound is also stable under a wide range of conditions, making it a suitable candidate for various experiments. However, this compound has some limitations, including its toxicity and potential environmental hazards. Therefore, it is important to handle this compound with care and dispose of it properly.
未来方向
There are several future directions for the study of 3-Methylpent-3-en-1-yne. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound and its potential applications in various metabolic pathways. Additionally, the synthesis of new derivatives of this compound with enhanced properties is an area of interest for future research. Finally, the study of the environmental impact of this compound and its potential hazards is an important area of research for the future.
合成方法
The synthesis of 3-Methylpent-3-en-1-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Cadiot-Chodkiewicz coupling reaction, and the Glaser coupling reaction. The most common method used for the synthesis of this compound is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method has been found to be highly efficient and provides a high yield of this compound.
科学研究应用
3-Methylpent-3-en-1-yne has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of natural products, such as alkaloids and terpenoids. It has also been used in the synthesis of pharmaceuticals, including anticancer agents and antibiotics. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in materials science for the synthesis of polymers and dendrimers.
属性
CAS 编号 |
1574-33-0 |
|---|---|
分子式 |
C6H8 |
分子量 |
80.13 g/mol |
IUPAC 名称 |
(E)-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5+ |
InChI 键 |
GRGVQLWQXHFRHO-AATRIKPKSA-N |
手性 SMILES |
C/C=C(\C)/C#C |
SMILES |
CC=C(C)C#C |
规范 SMILES |
CC=C(C)C#C |
沸点 |
66.5 °C |
其他 CAS 编号 |
1574-33-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



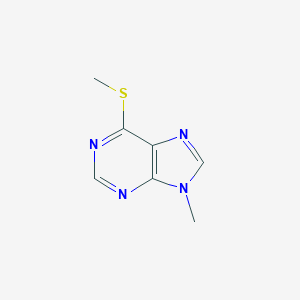
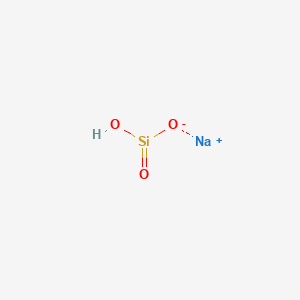
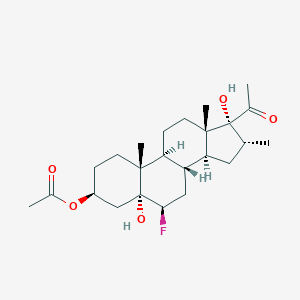
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
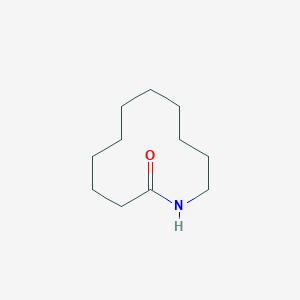
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)


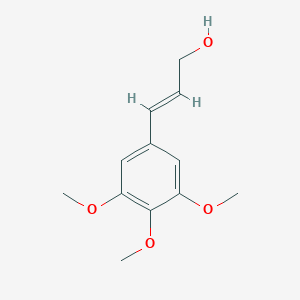
![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
